molecular formula C5H2BrNOS B1613505 2-Bromo-3-isocyanatothiophene CAS No. 910036-93-0

2-Bromo-3-isocyanatothiophene

Cat. No. B1613505
M. Wt: 204.05 g/mol
InChI Key: YGLBKFFMFXAOHB-UHFFFAOYSA-N
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Description

2-Bromo-3-isocyanatothiophene (BIT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound that contains both a bromine atom and an isocyanate functional group. BIT has been used in various fields such as materials science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-3-isocyanatothiophene serves as a precursor for synthesizing various heterocyclic compounds. For instance, it is used in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles through reactions with primary amines under copper(I) iodide catalysis, showcasing moderate to good yields. This method provides a pathway to a variety of benzimidazole and thienoimidazole derivatives, which are important scaffolds in medicinal chemistry and materials science (Lygin & Meijere, 2009).

Organic Electronics and Polymer Chemistry

2-Bromo-3-isocyanatothiophene is also instrumental in the field of organic electronics, particularly in the synthesis of electron-transport materials. By undergoing transition-metal-catalyzed borylation followed by treatment with copper(II) bromide, it leads to the synthesis of bromo-substituted perylene diimides, which are key components in organic field-effect transistors. These materials exhibit significant electron mobility, highlighting the importance of 2-Bromo-3-isocyanatothiophene in developing advanced electronic devices (Zhang et al., 2013).

properties

IUPAC Name

2-bromo-3-isocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNOS/c6-5-4(7-3-8)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLBKFFMFXAOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640282
Record name 2-Bromo-3-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-isocyanatothiophene

CAS RN

910036-93-0
Record name 2-Bromo-3-isocyanatothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910036-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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